molecular formula C10H6BrClN2 B8349853 2-Bromo-6-(4-chlorophenyl)pyrazine

2-Bromo-6-(4-chlorophenyl)pyrazine

Cat. No.: B8349853
M. Wt: 269.52 g/mol
InChI Key: CXXLMBYQEQWGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(4-chlorophenyl)pyrazine is a useful research compound. Its molecular formula is C10H6BrClN2 and its molecular weight is 269.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6BrClN2

Molecular Weight

269.52 g/mol

IUPAC Name

2-bromo-6-(4-chlorophenyl)pyrazine

InChI

InChI=1S/C10H6BrClN2/c11-10-6-13-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H

InChI Key

CXXLMBYQEQWGTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing 2-chloro-6-(4-chlorophenyl)pyrazine (2.35 g, 10.4 mmol), was added phosphorus tribromide (17 mL) and the mixture heated at reflux for 6 h under nitrogen. The reaction mixture was cooled to room temperature prior to pouring carefully into iced water (600 mL) the resulting mixture was adjusted to pH 6–7 using aqueous ammonia and extracted with diethyl ether (2×250 mL). The organic solution was dried (MgSO4) and the solvent removed in vacuo. The reaction had not gone to completion so the residue was treated with added phosphorus tribromide (17 mL) and heated at reflux for a further 5 h under nitrogen. Work up as before afforded the title compound as a pale yellow solid (0.97 g).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

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